4'-Fluoroflavone is a synthetic derivative of flavone, characterized by the presence of a fluorine atom at the 4' position of the flavone structure. Flavones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anticancer, and antiviral properties. The molecular formula for 4'-Fluoroflavone is . This compound is increasingly studied for its potential therapeutic applications due to its enhanced biological activity compared to other flavone derivatives.
The synthesis of 4'-Fluoroflavone typically employs the modified Baker–Venkataraman reaction. This method involves the following key steps:
This synthetic approach allows for the efficient production of various substituted flavones, including those with fluorine atoms at different positions .
The molecular structure of 4'-Fluoroflavone is depicted by its canonical SMILES notation: C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)F
. The compound features a chromen-4-one backbone with a fluorine substituent on one of its aromatic rings .
4'-Fluoroflavone participates in various chemical reactions typical of flavonoids, including:
The mechanism of action for 4'-Fluoroflavone involves several pathways:
These properties contribute to its utility in biological assays and potential therapeutic applications .
4'-Fluoroflavone has several notable applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2